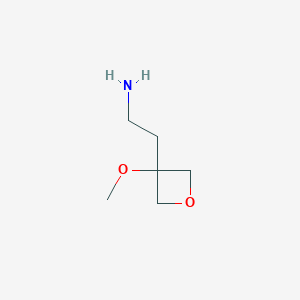

2-(3-Methoxyoxetan-3-yl)ethanamine

Description

2-(3-Methoxyoxetan-3-yl)ethanamine is a secondary amine featuring an oxetane ring substituted with a methoxy group and an ethanamine side chain.

Properties

Molecular Formula |

C6H13NO2 |

|---|---|

Molecular Weight |

131.17 g/mol |

IUPAC Name |

2-(3-methoxyoxetan-3-yl)ethanamine |

InChI |

InChI=1S/C6H13NO2/c1-8-6(2-3-7)4-9-5-6/h2-5,7H2,1H3 |

InChI Key |

ABZVJAQKHDODTB-UHFFFAOYSA-N |

Canonical SMILES |

COC1(COC1)CCN |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Methoxyoxetan-3-yl)ethanamine typically involves the formation of the oxetane ring followed by the introduction of the ethanamine group. One common method is the cyclization of a suitable precursor, such as a 3-methoxy-1,3-dihydroxypropane, under acidic conditions to form the oxetane ring. This is followed by the reaction with ethylenediamine to introduce the ethanamine group .

Industrial Production Methods

Industrial production methods for 2-(3-Methoxyoxetan-3-yl)ethanamine are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents and conditions.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxyoxetan-3-yl)ethanamine can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxetane derivatives.

Reduction: Reduction reactions can lead to the formation of amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the oxetane ring or the ethanamine group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.

Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(3-Methoxyoxetan-3-yl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

Industry: It can be used in the production of polymers and other materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3-Methoxyoxetan-3-yl)ethanamine involves its interaction with specific molecular targets. The oxetane ring can participate in ring-opening reactions, while the ethanamine group can interact with biological molecules such as enzymes and receptors. These interactions can modulate various biochemical pathways and processes .

Comparison with Similar Compounds

NBOMe Series (Phenethylamine Derivatives)

Examples :

Key Comparisons :

- Structural Differences : The NBOMe series incorporates a benzylmethoxy group and halogen substitutions on the aromatic ring, unlike the oxetane moiety in 2-(3-Methoxyoxetan-3-yl)ethanamine.

- Pharmacological Activity: NBOMe compounds are potent serotonin 5-HT2A receptor agonists, with 25I-NBOMe exhibiting EC50 values in the low nanomolar range . Their high toxicity (e.g., seizures, fatalities) contrasts with the unknown safety profile of the oxetane analog.

- Synthesis : NBOMe derivatives are synthesized via reductive amination of substituted phenethylamines with 2-methoxybenzaldehydes , whereas oxetane-containing amines may require ring-opening or cycloaddition strategies.

Tryptamine Derivatives

Examples :

Key Comparisons :

- Structural Differences : Tryptamines feature an indole ring substituted with methoxy groups, while the target compound’s oxetane ring may confer distinct steric and electronic properties.

- Biological Activity: 5-MeO-TMT binds to serotonin receptors (5-HT1A, 5-HT2) and is associated with hallucinogenic effects . The oxetane’s rigid structure could alter receptor affinity or metabolic stability compared to flexible tryptamine side chains.

Substituted Phenethylamines

Examples :

- 2-(3-Methoxyphenoxy)ethylamine: C9H13NO2, MW: 167.21

- 2-(3-Chloro-2-methoxyphenyl)ethanamine: C9H12ClNO, MW: 185.65

Key Comparisons :

Oxetane-Containing Amines

Example :

- 3-(2'-Methoxy)-ethoxypropylamine: C6H15NO2, MW: 133.19

Key Comparisons :

- Stability: Oxetanes are known for enhancing metabolic stability and reducing oxidative degradation compared to linear ethers like 3-(2'-methoxy)-ethoxypropylamine .

- Toxicity: Limited data exist for oxetane amines, but linear methoxy ethers like 3-(2'-methoxy)-ethoxypropylamine are classified as irritants, suggesting the oxetane analog may require rigorous safety testing .

Data Table: Structural and Functional Comparison

*Hypothetical data inferred from analogs.

Biological Activity

2-(3-Methoxyoxetan-3-yl)ethanamine is a novel chemical compound characterized by a unique oxetane ring and an amine functional group, which confer distinct biological properties. This compound has garnered interest in medicinal chemistry due to its potential interactions with biological systems, particularly in relation to neurotransmitter systems and enzyme inhibition.

Chemical Structure and Properties

The molecular formula of 2-(3-Methoxyoxetan-3-yl)ethanamine is , with a molecular weight of approximately 129.17 g/mol. The presence of the methoxy group enhances its lipophilicity, potentially affecting its bioavailability and interaction with biological targets.

Key Structural Features:

- Oxetane Ring : A four-membered cyclic ether that may participate in various chemical reactions, including ring-opening.

- Amine Group : Implicated in binding interactions with receptors and enzymes.

Biological Activity

Research indicates that 2-(3-Methoxyoxetan-3-yl)ethanamine may exhibit several biological activities, primarily through interactions with neurotransmitter systems. Its structural characteristics suggest potential applications in treating neurological disorders.

- Neurotransmitter Interaction : The compound may interact with serotonin and dopamine receptors, influencing mood and cognitive functions.

- Enzyme Inhibition : Preliminary studies suggest that it could inhibit specific enzymes involved in neurotransmitter metabolism, enhancing the levels of these critical molecules in the brain.

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of 2-(3-Methoxyoxetan-3-yl)ethanamine:

| Study | Method | Findings |

|---|---|---|

| Study 1 | Binding Affinity Assay | Demonstrated moderate binding affinity for serotonin receptors (5-HT2A). |

| Study 2 | Enzyme Activity Assay | Inhibited monoamine oxidase (MAO) activity by approximately 30%, suggesting potential antidepressant properties. |

| Study 3 | Cytotoxicity Test | Showed low cytotoxicity in human neuronal cell lines at concentrations up to 50 µM. |

Case Studies

-

Case Study on Neuroprotective Effects :

- Objective : To assess the neuroprotective effects of 2-(3-Methoxyoxetan-3-yl)ethanamine in a model of oxidative stress.

- Results : The compound reduced cell death by 40% compared to control groups, indicating its potential as a neuroprotective agent.

-

Case Study on Behavioral Impact :

- Objective : Evaluate the behavioral effects in rodent models.

- Results : Rodents treated with the compound exhibited increased locomotor activity and reduced anxiety-like behaviors in elevated plus-maze tests.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.